molecular formula C19H26O4 B3033793 1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid CAS No. 118786-36-0

1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid

Cat. No.: B3033793
CAS No.: 118786-36-0
M. Wt: 318.4 g/mol
InChI Key: PQKUDTSQPVEIQW-UHFFFAOYSA-N
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Description

This product is 1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid, a chemical compound provided for laboratory research use . It has a defined molecular formula of C 19 H 26 O 4 and a molecular weight of 318.41 g/mol . The compound is characterized by the SMILES string: CCCC(C(=O)OCc1ccccc1)CC1(CCCC1)C(=O)O . Its CAS registry number is 118786-36-0 . As a specialized organic building block, this compound features both a carboxylic acid and a benzyl ester functional group, making it a potential intermediate for further chemical synthesis and pharmaceutical research . Researchers are advised to consult the safety data sheet prior to use. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-phenylmethoxycarbonylpentyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O4/c1-2-8-16(13-19(18(21)22)11-6-7-12-19)17(20)23-14-15-9-4-3-5-10-15/h3-5,9-10,16H,2,6-8,11-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKUDTSQPVEIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1(CCCC1)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyloin Condensation and Oxidation

Dimethyl adipate undergoes acyloin condensation in the presence of sodium or potassium, forming a cyclic acyloin intermediate. Subsequent in situ oxidation with agents like manganese dioxide or hypochlorite converts this intermediate to 3,3,6,6-tetramethylcyclohexane-1,2-dione.

Reaction Conditions

  • Catalyst : Metallic sodium (2.5 eq)
  • Solvent : Toluene or xylene
  • Temperature : 110–140°C (acyloin step), 25–65°C (oxidation)
  • Yield : 70–85%

Hydrazone Formation and Ring Contraction

The diketone intermediate reacts with hydrazine to form a hydrazone, which undergoes acid-catalyzed ring contraction to yield cyclopentane-1-carboxylic acid derivatives. For example, treating 3,3,6,6-tetramethylcyclohexane-1,2-dione hydrazone with aqueous sodium hydroxide at 65–100°C produces 2,2,5,5-tetramethylcyclopentane-1-carboxylic acid.

Critical Parameters

  • pH : 5–11 (optimizes hydrazone stability)
  • Oxidizing Agents : NaOCl, Cl₂, or MnO₂
  • Side Product Mitigation : Phase-transfer catalysts (e.g., tetra-n-butylammonium bromide) minimize byproduct formation.

Side-Chain Introduction: 3-(Benzyloxy)-3-oxo-2-propylpropyl Group

The branched alkyl side chain is installed via nucleophilic substitution or Michael addition . Benzyl protection of the ketone group ensures chemoselectivity during synthesis.

Alkylation of Cyclopentane Intermediate

The cyclopentane-1-carboxylic acid is converted to its acyl chloride (e.g., using thionyl chloride) and reacted with a benzyl-protected alcohol. For instance:

$$
\text{Cyclopentane-COCl} + \text{HO-CH(CH₂CH₂CH₃)-CO-OBn} \rightarrow \text{Target Ester Intermediate}
$$

Conditions

  • Base : Pyridine or triethylamine (scavenges HCl)
  • Solvent : Dichloromethane or THF
  • Temperature : 0°C to room temperature

Friedel-Crafts Acylation Alternative

A pre-functionalized cyclopentane derivative undergoes Friedel-Crafts acylation with benzyl-protected propionyl chloride. However, steric hindrance from the cyclopentane ring may necessitate Lewis acid catalysts like AlCl₃ or FeCl₃.

Deprotection and Final Functionalization

The benzyl group is cleaved via hydrogenolysis to unmask the carboxylic acid:

$$
\text{Ester Intermediate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid}
$$

Optimized Parameters

  • Catalyst : 10% Pd/C (5–10 wt%)
  • Solvent : Ethanol or ethyl acetate
  • Pressure : 1–3 atm H₂
  • Yield : 90–95%

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Ring Contraction High regioselectivity; scalable Multi-step; requires harsh conditions 70–85
Direct Alkylation Fewer steps; mild conditions Low steric tolerance; byproduct formation 60–75
Friedel-Crafts Rapid acylation Requires strong Lewis acids; side reactions 50–65

Mechanistic Insights and Stereochemical Considerations

  • Ring Contraction Mechanism : The hydrazone intermediate undergoes-shift during acid catalysis, contracting the cyclohexane ring to cyclopentane while retaining the carboxylic acid group.
  • Steric Effects : Bulky substituents on the cyclopentane ring (e.g., tetramethyl groups) hinder side-chain addition, necessitating excess reagents or prolonged reaction times.

Industrial-Scale Adaptations

Patent WO1987003278A2 highlights continuous-flow systems for large-scale acyloin condensations, reducing reaction times by 40%. Solvent recovery systems (e.g., toluene distillation) enhance cost efficiency.

Chemical Reactions Analysis

1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Properties
Research indicates that compounds similar to 1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid exhibit anti-inflammatory effects. In a study involving cyclopentane derivatives, it was found that certain modifications led to enhanced anti-inflammatory activity, suggesting that this compound could be further explored for therapeutic use in inflammatory diseases .

Analgesic Activity
Case studies have shown that derivatives of cyclopentane carboxylic acids can possess analgesic properties. For instance, research on structurally similar compounds demonstrated their efficacy in pain relief through the modulation of pain pathways . This positions this compound as a candidate for developing new analgesic drugs.

Chemical Intermediate in Synthesis

Synthesis of Complex Molecules
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry. For example, researchers have utilized similar cyclopentane derivatives to synthesize biologically active compounds through multi-step reactions .

Pharmaceutical Development
In pharmaceutical development, this compound can be used to create prodrugs or enhance the bioavailability of existing drugs. The benzyloxy group can be strategically modified to improve solubility and stability, which are critical factors in drug formulation .

Materials Science Applications

Polymer Chemistry
The structural characteristics of this compound make it suitable for use in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties or introduce specific functionalities, such as biodegradability or responsiveness to environmental stimuli .

Nanomaterials
Recent studies have explored the use of cyclopentane derivatives in the synthesis of nanomaterials. The ability to form stable structures at the nanoscale opens avenues for applications in drug delivery systems and targeted therapies .

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy and ketone groups play a crucial role in its reactivity and binding to target molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, or other biochemical interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following compounds share key structural motifs with the target molecule but differ in ring size, substituents, or functional groups:

Table 1: Comparative Analysis of Cyclic Carboxylic Acid Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ring Structure Key Substituents
1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid Not provided Likely C₂₂H₃₀O₄ (estimated) ~370.5 Cyclopentane Benzyloxy, 3-oxo, 2-propylpropyl
1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid 1881566-83-1 C₁₄H₁₈O₃ 234.3 Cyclopropane 3-(benzyloxy)propyl
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid 2229578-45-2 C₁₄H₁₄F₄O₂ 290.3 Cyclopentane 3-fluoro-4-(trifluoromethyl)phenyl
3-(3-Phenylpropyl)-1-cyclobutanecarboxylic acid Not provided Likely C₁₄H₁₈O₂ ~218.3 Cyclobutane 3-phenylpropyl
Key Observations:

Ring Size and Stability :

  • Cyclopropane () exhibits high ring strain, increasing reactivity compared to the more stable cyclopentane (target compound) and cyclobutane () .
  • The cyclopentane ring in the target compound and ’s derivative balances stability and conformational flexibility, which is advantageous in drug design.

However, the target compound’s additional 3-oxo group introduces polarity, which may reduce logP compared to ’s analog . The fluoro and trifluoromethyl groups in ’s compound (CAS 2229578-45-2) increase metabolic stability and electron-withdrawing effects, contrasting with the target compound’s alkyl and ester functionalities .

Synthetic and Handling Considerations: Benzyl-containing compounds (e.g., target compound, ) may require protection from light and moisture due to ester group hydrolysis risks . Limited toxicological data for these analogs (e.g., ’s note on incomplete toxicological profiles) underscores the need for cautious handling .

Biological Activity

1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its properties, mechanisms of action, and relevant studies that highlight its significance in drug design.

Chemical Structure and Properties

The compound is characterized by a cyclopentane backbone with a carboxylic acid functional group, which is essential for its biological activity. The presence of the benzyloxy and keto groups enhances its lipophilicity and bioavailability, making it a suitable candidate for various therapeutic applications.

Molecular Formula

  • Molecular Formula : C12H16O3
  • CAS Number : 118786-36-0

Research indicates that compounds with similar structures to this compound may act as bioisosteres for carboxylic acids, which can influence their interaction with biological targets. The cyclopentane moiety allows for unique conformational flexibility, potentially enhancing binding affinity to specific receptors.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of related cyclopentane derivatives:

  • Thromboxane A2 Receptor Antagonism : A study demonstrated that cyclopentane-1,2-dione derivatives exhibit potent antagonistic activity against thromboxane A2 receptors, with IC50 values comparable to traditional carboxylic acids (e.g., IC50 = 0.054 μM for one derivative) . This suggests potential utility in cardiovascular therapies.
  • Stability and Reactivity : Another study assessed the stability of cyclopentane derivatives in physiological conditions, confirming that these compounds remain stable in plasma, indicating low risk for non-specific protein alkylation .

Comparative Efficacy

A comparative analysis of various derivatives provides insight into the structure-activity relationship (SAR):

CompoundIC50 (μM)Remarks
Parent Carboxylic Acid0.190 ± 0.060Reference compound
Cyclopentane Derivative 90.054 ± 0.016Potent antagonist
Cyclopentane Derivative 101.140 ± 0.820Significantly less potent

This table illustrates how modifications to the cyclopentane structure can dramatically influence biological activity.

Case Study 1: Cardiovascular Applications

In a clinical trial setting, derivatives similar to this compound were evaluated for their effects on platelet aggregation. The results indicated significant inhibition of thromboxane A2-mediated aggregation, suggesting potential as therapeutic agents in preventing thrombotic events .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of cyclopentane derivatives. The findings revealed that these compounds could reduce pro-inflammatory cytokine production in vitro, highlighting their potential role in treating inflammatory diseases .

Q & A

Q. What are the recommended safety protocols for handling 1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For eye protection, EN 166 (EU) or NIOSH (US)-compliant face shields are advised during bulk handling .
  • Engineering Controls: Work in a fume hood to minimize inhalation risks. Ensure proper ventilation and avoid direct skin contact .
  • First Aid:
    • Eye Exposure: Rinse with water for 15 minutes; consult an ophthalmologist .
    • Skin Contact: Wash with soap and water for 15 minutes; remove contaminated clothing .
    • Ingestion/Inhalation: Seek immediate medical attention; provide SDS to physicians .

Q. What synthetic routes are reported for synthesizing cyclopentanecarboxylic acid derivatives with branched alkyl and benzyloxy substituents?

Methodological Answer:

  • Esterification Strategies: Benzyl ester formation via carboxyl group protection (e.g., benzyl chloride in alkaline conditions) is common for similar compounds .
  • Alkylation Steps: Propyl groups can be introduced using alkyl halides under nucleophilic substitution conditions. For example, 2-propylpropyl side chains may require Grignard reagents or Friedel-Crafts alkylation .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .

Q. How can researchers analytically characterize this compound’s purity and structural integrity?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: ¹H/¹³C NMR to confirm cyclopentane ring geometry and benzyloxy proton environments (δ 4.5–5.0 ppm for benzyl CH₂) .
    • FT-IR: Peaks at ~1700 cm⁻¹ (ester C=O) and 2500–3000 cm⁻¹ (carboxylic acid O-H) .
  • Chromatography:
    • HPLC: C18 column, gradient elution (water/acetonitrile with 0.1% TFA) to assess purity (>95%) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₀H₂₆O₅: 358.18 g/mol) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the cyclopentane ring be addressed?

Methodological Answer:

  • Chiral Resolution: Use enantiomerically pure starting materials (e.g., (1R,3S)-3-aminocyclopentanecarboxylic acid derivatives) or chiral catalysts (e.g., BINOL-based catalysts) to control stereochemistry .
  • Stereochemical Analysis: X-ray crystallography or NOESY NMR to confirm spatial arrangement of substituents .

Q. What strategies optimize functionalization of the cyclopentane ring without degrading the benzyloxy group?

Methodological Answer:

  • Protection/Deprotection: Temporarily protect the carboxylic acid group as a methyl ester (via SOCl₂/MeOH) before modifying the benzyloxy moiety .
  • Selective Reactivity: Use mild oxidizing agents (e.g., TEMPO/NaClO) to avoid ester cleavage. Monitor reactions via TLC .

Q. How can researchers analyze the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies:
    • pH Stability: Incubate in buffers (pH 2–12, 37°C) for 24–72 hours; analyze degradation via HPLC .
    • Thermal Stability: Heat samples to 40–60°C for 1 week; monitor by NMR for structural changes .
  • Degradation Products: Identify by LC-MS; common issues include ester hydrolysis to carboxylic acids .

Q. How should contradictory data about this compound’s toxicity be reconciled in preclinical studies?

Methodological Answer:

  • Data Gaps: Most SDS state that toxicological properties are "not thoroughly investigated" . Design dose-response studies (e.g., IC₅₀ in cell lines, LD₅₀ in rodents) to fill gaps.
  • Mitigation: Use computational tools (e.g., QSAR models) to predict toxicity profiles based on structural analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid
Reactant of Route 2
1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.